2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
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Overview
Description
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a complex organic compound that features a unique combination of functional groups, including an imidazoquinazoline core, a butylcarbamoyl group, and a sulfanyl linkage
Mechanism of Action
Target of Action
The compound 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These two proteins play crucial roles in cellular signaling networks and are often targeted in cancer treatments .
Mode of Action
The compound interacts with its targets, PI3K and HDAC, by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The inhibition of PI3K and HDAC by 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, while HDAC is involved in the regulation of gene expression . The disruption of these pathways can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide’s action include the disruption of normal cellular signaling networks and the induction of multiple epigenetic modifications . These changes can lead to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide. For instance, quinazolinone derivatives have been found to exhibit good luminescence properties, suggesting potential applications in bioimaging . This indicates that the compound’s action could be visualized and tracked within a biological system, providing valuable information about its distribution and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazoquinazoline core, introduction of the butylcarbamoyl group, and the attachment of the sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share the imidazole ring structure and exhibit similar biological activities.
Quinazoline derivatives: These compounds have a quinazoline core and are known for their therapeutic potential.
Sulfanyl-containing compounds: These compounds contain a sulfanyl group and are studied for their unique chemical properties.
Uniqueness
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-4-6-14-28-23(33)16-21-26(35)32-24(30-21)19-12-7-8-13-20(19)31-27(32)36-22(5-2)25(34)29-18-11-9-10-17(3)15-18/h7-13,15,21-22H,4-6,14,16H2,1-3H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIBSGIOILHREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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